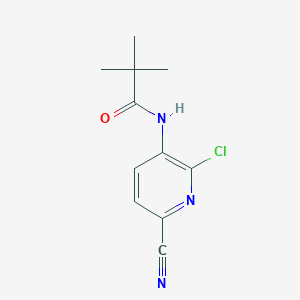
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
Descripción general
Descripción
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12ClN3O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)C(=O)Nc1ccc(nc1Cl)C#N . The molecular weight is 237.69 g/mol . Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 237.69 g/mol and its molecular formula is C11H12ClN3O .Mecanismo De Acción
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has several mechanisms of action, depending on its application. In organic synthesis, it acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. In pharmaceutical synthesis, it acts as a catalyst, promoting the formation of desired products. In metal-catalyzed reactions, it acts as a ligand, binding to metal ions and stabilizing them in the desired oxidation state.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anticonvulsant activity in animal models, as well as anti-inflammatory and anti-oxidant properties. Additionally, it has been studied for its potential to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has several advantages and limitations when used in laboratory experiments. One advantage is its low cost and availability, making it an attractive reagent for many types of experiments. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to work with. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide are vast and varied. One potential future direction is its use as a drug delivery system, as it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in the development of new catalysts for organic synthesis, as well as in the development of new ligands for metal-catalyzed reactions. Other potential future applications include its use as a reagent in the synthesis of new pharmaceuticals, as well as its use as a model compound for studying the reactivity of POM systems.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide has been widely used in the scientific community for a variety of purposes. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a ligand in metal-catalyzed reactions. Additionally, this compound has been used as a model compound to study the reactivity of pivaloyloxymethyl (POM) systems.
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCBNZGJDPGSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673913 | |
| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142191-90-9 | |
| Record name | N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



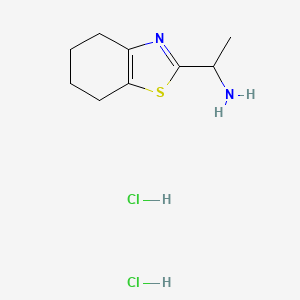

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

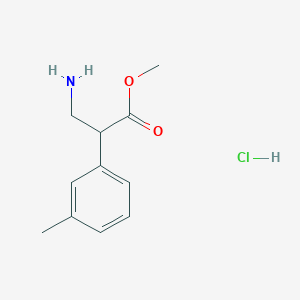
![[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1463474.png)
![5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)
![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)


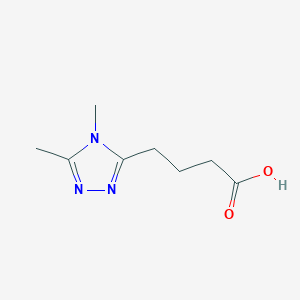
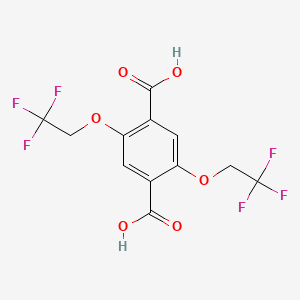
![2-{3-[(2-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B1463486.png)